

GSK1016790A: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(1H-Imidazol-2-yl)benzoic acid
hydrochloride

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Introduction

GSK1016790A has emerged as a pivotal pharmacological tool in the study of Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1][2] As a potent and selective agonist, it has been instrumental in elucidating the diverse physiological and pathophysiological roles of TRPV4.[1][2][3] This channel, a non-selective cation channel, is a key player in a multitude of cellular processes across various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][2][4] The ability of GSK1016790A to specifically activate TRPV4 has made it an invaluable asset for in vitro and in vivo investigations into the channel's function.[1][2]

This guide provides a comprehensive overview of GSK1016790A, from its fundamental properties to its application in experimental settings, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of GSK1016790A

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its effective use in experimental design. The compound is a cell-permeable small molecule, allowing it to reach its intracellular target.[5] Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[(1S)-1-[[4-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide	[6]
CAS Number	942206-85-1	[7]
Molecular Formula	C28H32Cl2N4O6S2	[7]
Molecular Weight	655.61 g/mol	[6]
Purity	≥97% (HPLC)	[6]
Solubility	Soluble in Ethanol (58 mg/mL) and DMSO (17.68 mg/mL). Sonication is recommended. Sparingly soluble in water.	[7]
Storage	Store at low temperature. Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[7]
Appearance	White or pale yellow, wax-like mass, plates, flakes or granules.	[8]
EC50	2.1 nM (human TRPV4), 18 nM (mouse TRPV4) in HEK cells, 34 nM in choroid plexus epithelial cells.	[5][6][7][9]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel.[1][9][10] This activation leads to an influx of cations, most notably Ca²⁺, into the cell.[1][9][11] The resulting increase in intracellular calcium concentration ([Ca²⁺]_i) triggers a cascade of downstream signaling events, which are cell-type specific and context-dependent.[1][11]

The selectivity of GSK1016790A for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been demonstrated, making it a reliable tool for isolating TRPV4-mediated effects. [6] The potency of GSK1016790A is noteworthy, with an EC50 in the low nanomolar range for human TRPV4, which is approximately 300-fold more potent than the commonly used TRPV4 agonist 4 α -phorbol-12,13-didecanoate (4 α -PDD). [3][4]

Upon activation by GSK1016790A, TRPV4 channels undergo a rapid, partial desensitization and are internalized from the plasma membrane to recycling endosomes. [1][7][12] This process is dependent on both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores. [1][11] The trafficking of TRPV4 is regulated by a complex signaling pathway involving PI3K, PKC, and RhoA. [1]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Internalization



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Caption: GSK1016790A activates TRPV4, leading to Ca^{2+} influx and release from stores, which triggers downstream responses and a PI3K/PKC/RhoA-dependent channel internalization.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing GSK1016790A. It is imperative to optimize these protocols for specific cell types and experimental conditions.

1. In Vitro Calcium Imaging Assay to Measure TRPV4 Activation

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the application of GSK1016790A.

- **Rationale:** This assay provides a direct functional readout of TRPV4 channel activation by quantifying the GSK1016790A-induced calcium influx. The specificity of the response can be confirmed by using a selective TRPV4 antagonist.
- **Methodology:**
 - **Cell Culture:** Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom dishes suitable for microscopy. Culture until they reach the desired confluency.
 - **Dye Loading:** Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+}). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C, following the manufacturer's instructions.
 - **Washing:** After incubation, wash the cells twice with the salt solution to remove excess dye.
 - **Baseline Measurement:** Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence readings for 2-5 minutes to establish a stable signal.
 - **Compound Application:** Prepare a stock solution of GSK1016790A in DMSO and dilute it to the final desired concentration in the salt solution immediately before use. Add the

GSK1016790A solution to the cells while continuously recording the fluorescence.

- Data Acquisition: Continue recording the fluorescence for 5-20 minutes to capture the peak response and any subsequent changes.
- Positive Control: At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, which can be used for data normalization.
- Antagonist Control (Optional): To confirm TRPV4 specificity, pre-incubate a separate set of cells with a selective TRPV4 antagonist (e.g., HC-067047) for 15-30 minutes before applying GSK1016790A.[\[1\]](#)[\[11\]](#)
- Data Analysis: Calculate the change in fluorescence intensity over time, often expressed as a ratio (for ratiometric dyes like Fura-2) or as a fold-change from baseline (for single-wavelength dyes like Fluo-4).

Experimental Workflow for Calcium Imaging



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Caption: Workflow for assessing TRPV4 activation using a calcium imaging assay with GSK1016790A.

Applications in Research and Drug Development

The potent and selective nature of GSK1016790A has led to its widespread use in various research areas:

- Elucidating TRPV4 Physiology: GSK1016790A is used to investigate the role of TRPV4 in diverse physiological processes, including osmoregulation, vascular function, and mechanosensation.[\[10\]](#)

- **Pain and Sensory Research:** The compound is utilized to study the involvement of TRPV4 in pain perception, particularly mechanical and thermal hyperalgesia, as well as itch.[13]
- **Respiratory and Pulmonary Research:** It serves as a tool to explore the function of TRPV4 in the lungs, including its role in pulmonary edema and airway function.[4]
- **Urology:** GSK1016790A has been shown to induce bladder overactivity in animal models, aiding in the study of bladder function and dysfunction.[6][10]
- **Cardiovascular Research:** The compound is used to investigate the role of TRPV4 in regulating vascular tone and blood pressure.[7]
- **Drug Discovery:** GSK1016790A serves as a reference compound in the development and screening of novel TRPV4 modulators, including both agonists and antagonists.[13] The development of new agonists with modified properties, for instance, aims to dissect the distinct roles of TRPV4 in pain and itch.[13]

Conclusion

GSK1016790A is a powerful and indispensable tool for researchers studying the TRPV4 ion channel. Its high potency and selectivity allow for the precise interrogation of TRPV4-mediated pathways in a wide range of biological systems. A thorough understanding of its properties, mechanism of action, and appropriate experimental application, as outlined in this guide, is crucial for obtaining reliable and reproducible data. As research into the therapeutic potential of targeting TRPV4 continues, the importance of well-characterized pharmacological tools like GSK1016790A will undoubtedly grow.

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